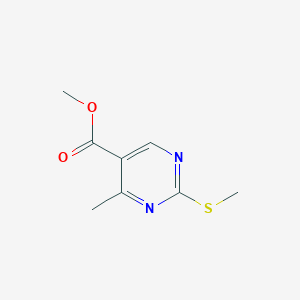
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione, also known as EBI-005, is a small molecule inhibitor that has shown potential in the treatment of inflammatory diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves the inhibition of the T cell receptor signaling pathway. This pathway is critical for the activation of T cells and the initiation of the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione binds to a specific protein called SLP-76, which is essential for the activation of T cells. By binding to SLP-76, 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione prevents the activation of T cells and reduces the inflammatory response.
Biochemical and Physiological Effects
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-17, which play a key role in the inflammatory response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has also been shown to reduce the infiltration of immune cells into inflamed tissue, which can help to reduce inflammation and prevent tissue damage.
Advantages and Limitations for Lab Experiments
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a potent inhibitor of T cell activation, which can make it difficult to study the role of T cells in the immune response. It also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are a number of future directions for the study of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. One area of research is the development of new treatments for inflammatory diseases. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has shown promise in the treatment of psoriasis, atopic dermatitis, and rheumatoid arthritis, and further research is needed to determine its effectiveness in these and other diseases. Another area of research is the study of the role of T cells in the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione can be a useful tool for studying the activation of T cells and the development of the immune response. Finally, there is a need for further research into the synthesis and purification of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. Improvements in these areas can help to increase the yield and purity of the final product, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents, such as ethyl bromoacetate, 2-aminobenzenethiol, and dimethyl malonate. The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Scientific Research Applications
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the development of new treatments for inflammatory diseases such as psoriasis, atopic dermatitis, and rheumatoid arthritis. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to inhibit the activation of T cells, which play a key role in the immune response. This inhibition can help to reduce inflammation and prevent the progression of these diseases.
properties
CAS RN |
6214-03-5 |
|---|---|
Product Name |
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
Molecular Formula |
C19H16N2O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(5-ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O5S/c1-4-26-10-5-8-14-12(9-10)20-19(27-14)21-17(22)11-6-7-13(24-2)16(25-3)15(11)18(21)23/h5-9H,4H2,1-3H3 |
InChI Key |
YEJJFVBCVFAKCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)




![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)